1-Propanone, 1-(2-fluoro-5-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-5’-methoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom at the 2’ position and a methoxy group at the 5’ position on the phenyl ring, with a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-5’-methoxypropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2’-fluoro-5’-methoxybenzoyl chloride reacts with propionic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 2’-Fluoro-5’-methoxypropiophenone may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-5’-methoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2’-fluoro-5’-methoxybenzoic acid.
Reduction: Formation of 2’-fluoro-5’-methoxypropiophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-5’-methoxypropiophenone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study enzyme interactions and metabolic pathways involving aromatic ketones.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-5’-methoxypropiophenone involves its interaction with various molecular targets. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to enzymes or receptors. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoroacetophenone: Similar structure but lacks the methoxy group.
5’-Methoxypropiophenone: Similar structure but lacks the fluorine atom.
2’-Fluoro-4’-methoxypropiophenone: Similar structure with the methoxy group at the 4’ position.
Uniqueness
2’-Fluoro-5’-methoxypropiophenone is unique due to the combined presence of both fluorine and methoxy substituents on the phenyl ring. This combination can significantly alter the compound’s chemical and physical properties, making it distinct from other similar compounds.
Properties
CAS No. |
89106-46-7 |
---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
1-(2-fluoro-5-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FO2/c1-3-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 |
InChI Key |
KBFFIUCIRKPKTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.